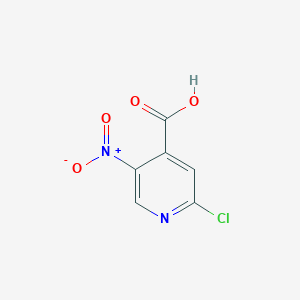

4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

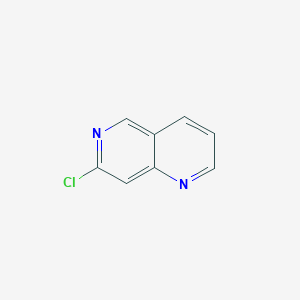

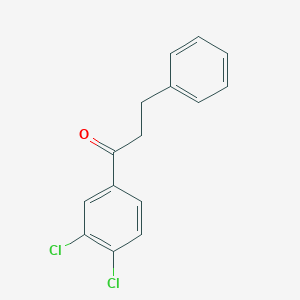

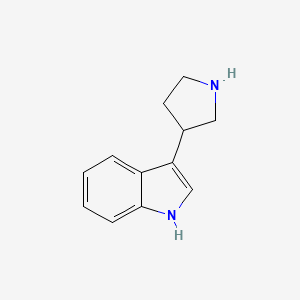

4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one, also known as 4,4,6-TMDHQ, is an important organic compound that has been extensively studied in recent years. It is a derivative of quinolin-2(1H)-one, a heterocyclic compound found in a variety of natural products. 4,4,6-TMDHQ has a wide range of applications, from pharmaceuticals and agrochemicals to materials science and catalysis. Its unique structure and properties make it a promising and versatile molecule for research and development.

科学的研究の応用

Electrophilic Substitution and α-Lithiation

The compound 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one undergoes α-lithiation and electrophilic substitution, which are key reactions in organic synthesis. This process allows the creation of a range of 4,4-dimethyl-3-substituted-3,4-dihydroquinolin-2-ones, providing a platform for synthesizing various functionalized molecules (Bouclé Sébastien, G. Jérôme, & Viaud Marie-Claude, 2010).

Use in Organic Synthesis

4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one is significant in organic synthesis, particularly for producing enantiomerically pure benzothiazines and quinolones. These compounds have biological and pharmacological importance and can be synthesized under mild conditions (M. Harmata & Xuechuan Hong, 2007).

Synthetic Approaches for Biological Activity

The compound serves as a precursor in synthesizing 4-(het)aryl-3,4-dihydroquinolin-2(1H)-ones, which are notable for their biological activity. These derivatives have been used in creating valuable molecules, such as the anticancer drug tipifarnib (I. Mierina, M. Jure, & Agnese Stikute, 2016).

Photoinduced Addition Applications

The compound is involved in photoinduced addition reactions with water and alcohols, forming 4-hydroxy- or 4-alkoxytetrahydroquinolines, which have potential applications in photochemistry and synthesis (T. Nekipelova, L. N. Kurkovskaya, I. I. Levina, V. Shishkov, & V. Kuzmin, 2001).

Synthesis of Lamellarin U and G Trimethyl Ether

The compound plays a role in synthesizing lamellarin U and lamellarin G trimethyl ether, where it serves as a starting material. These molecules are significant due to their acid-sensitive protecting groups, useful in creating diverse pharmacologically active molecules (J. Liermann & T. Opatz, 2008).

Halosulfonylation for Synthesis of Functionalized Molecules

A novel cascade halosulfonylation process utilizing 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one enables the efficient synthesis of densely functionalized molecules. This method involves multiple bond-forming events, including C-S, C-C, and C-I or C-Br bonds, contributing to the rapid construction of molecular complexity (Yi-Long Zhu, Bo Jiang, Wen-Juan Hao, Ai‐Fang Wang, Jiang-Kai Qiu, P. Wei, De-cai Wang, Guigen Li, & S. Tu, 2016).

X-ray Diffraction Data and Molecular Characterization

The X-ray diffraction data of related derivatives, such as 4-phenyl-6-(trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one, have been studied for their molecular characterization. This research is fundamental in understanding the crystallographic properties of similar compounds (J. H. Quintana, J. Henao, C. Flórez, Carlos E. Puerto Galvis, & V. Kouznetsov, 2016).

特性

IUPAC Name |

4,4,6-trimethyl-1,3-dihydroquinolin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO/c1-8-4-5-10-9(6-8)12(2,3)7-11(14)13-10/h4-6H,7H2,1-3H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQSXUDFDIMWBNI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC(=O)CC2(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30578242 |

Source

|

| Record name | 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30578242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

181122-00-9 |

Source

|

| Record name | 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30578242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,3,7-Triazaspiro[4.4]nonane-2,4-dione](/img/structure/B1356893.png)

![2,3,4,5-tetrahydro-1H-benzo[b]azepin-8-amine](/img/structure/B1356895.png)